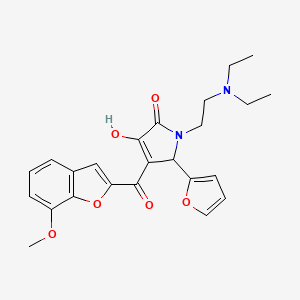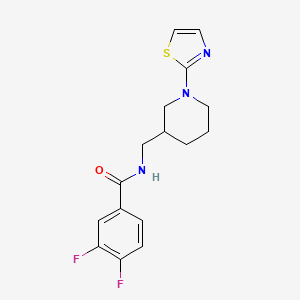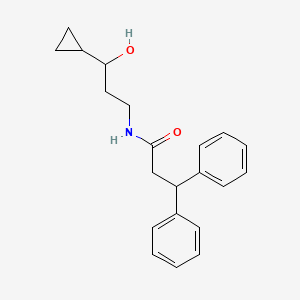![molecular formula C15H13NO5S2 B2670974 (Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 300812-74-2](/img/structure/B2670974.png)
(Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate” is a compound that has been studied for its potential anticonvulsant activities . It is a derivative of N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one .
Synthesis Analysis
The compound is synthesized as part of a series of N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives . These derivatives are designed and tested for their anticonvulsant activity .Molecular Structure Analysis
The molecular structure of the compound is complex. The asymmetric unit of the title molecule consists of two molecules differing slightly in conformation and in their intermolecular interactions in the solid . The dihedral angle between the benzene and dioxolane rings is 0.20 (7)° in one molecule and 0.31 (7)° in the other .Chemical Reactions Analysis
The compound is part of a series of derivatives that are designed, synthesized, and tested for anticonvulsant activity . The reactions involved in the synthesis of these derivatives are complex and involve multiple steps .Physical And Chemical Properties Analysis
The compound is a part of a series of derivatives with complex physical and chemical properties. The crystal structure of the compound is monoclinic, P21 (no. 4), with lattice parameters a = 9.1511 (4) Å, b = 5.6679 (3) Å, c = 16.7731 (9) Å, β = 93.435 (2)° .Scientific Research Applications
Anticancer Activity
A series of substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones, structurally related to the queried compound, have been synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines. One compound exhibited potent growth inhibition against melanoma and ovarian cancer cells, suggesting that analogs of this chemical structure could serve as lead compounds for antitumor agents (Penthala, Reddy, & Crooks, 2011).
Synthesis and Chemical Reactions
Reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides have been explored, leading to various compounds, including Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. These findings reveal potential pathways for the synthesis of novel compounds with therapeutic applications (Kandeel & Youssef, 2001).
Electrochemical Properties
Electrochemical characterization of (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones was conducted, revealing that the redox potential of these compounds is influenced by the number and position of the alkyl groups. This research suggests potential applications in developing complexing ligands for heavy metal ions from aqueous solutions (Ungureanu et al., 2021).
Antimicrobial Activity
The study of benzothiazoles, a class related to the queried compound, has shown potent antimicrobial agents. A specific scaffold was used for synthesizing derivatives with antimicrobial activity, indicating the potential for designing new antimicrobial agents based on the chemical structure of the queried compound (Abbas et al., 2014).
Mechanism of Action
properties
IUPAC Name |
methyl 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S2/c1-19-13(17)4-5-16-14(18)12(23-15(16)22)7-9-2-3-10-11(6-9)21-8-20-10/h2-3,6-7H,4-5,8H2,1H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFCQCVLPAEKCI-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2670892.png)
![N-[(2-Phenoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2670893.png)
![3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B2670894.png)
![2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2670895.png)




![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2670904.png)

![ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate](/img/structure/B2670912.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2670913.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2670914.png)